Oct-6-ene-2,3-dione
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Overview
Description
Oct-6-ene-2,3-dione is an organic compound with a bicyclic structure, specifically a bicyclo[321]octane framework This compound is characterized by the presence of two ketone groups at the 2 and 3 positions, and a double bond at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-6-ene-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-benzoquinone with suitable dienophiles under controlled conditions. For instance, a reaction involving 1,4-benzoquinone and dichloromethane can yield the desired bicyclic structure . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the bicyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Oct-6-ene-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.
Substitution: The double bond in the bicyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Oct-6-ene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various synthetic pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a pharmacological tool.
Industry: this compound is used in the production of specialty chemicals and materials, where its reactivity and structural properties are advantageous.
Mechanism of Action
The mechanism by which Oct-6-ene-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved in its mechanism of action may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione derivatives: These compounds share a similar dione functionality but differ in their ring structure and reactivity.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives: These compounds have a similar bicyclic framework but include an oxygen atom in the ring structure.
Triarylethylene-indolin-2,3-dione molecular conjugates: These compounds feature a similar dione group but are conjugated with aromatic systems, leading to different reactivity and applications.
Uniqueness
Oct-6-ene-2,3-dione is unique due to its specific bicyclic structure and the presence of both a double bond and two ketone groups. This combination of features gives it distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
205807-77-8 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
oct-6-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h3-4H,5-6H2,1-2H3 |
InChI Key |
LYCOFTODHCHHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)C(=O)C |
Origin of Product |
United States |
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